molecular formula C13H16O2 B3020278 (1R,2S)-2-phenylcyclohexane-1-carboxylic acid CAS No. 113215-84-2

(1R,2S)-2-phenylcyclohexane-1-carboxylic acid

Cat. No.: B3020278
CAS No.: 113215-84-2
M. Wt: 204.269
InChI Key: BTERYDAAQMJMTD-VXGBXAGGSA-N
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Description

(1R,2S)-2-Phenylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a cyclohexane ring substituted with a phenyl group and a carboxylic acid group. The compound’s chirality arises from the presence of two stereocenters, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-phenylcyclohexane-1-carboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2-phenylcyclohex-2-en-1-one using a chiral catalyst. This reaction proceeds under mild conditions, typically at room temperature and atmospheric pressure, using hydrogen gas and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-phenylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of phenylcyclohexanone derivatives.

    Reduction: Formation of phenylcyclohexanol or phenylcyclohexanal.

    Substitution: Formation of brominated or nitrated phenylcyclohexane derivatives.

Scientific Research Applications

(1R,2S)-2-phenylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research into its derivatives explores potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It is used in the development of chiral catalysts and ligands for asymmetric synthesis.

Mechanism of Action

The mechanism of action of (1R,2S)-2-phenylcyclohexane-1-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, its interaction with enzymes may involve the formation of hydrogen bonds and hydrophobic interactions, leading to inhibition or activation of the enzyme’s activity.

Comparison with Similar Compounds

    (1S,2R)-2-phenylcyclohexane-1-carboxylic acid: The enantiomer of the compound, which may have different biological activities and properties.

    2-phenylcyclohexane-1-carboxylic acid: The racemic mixture containing both enantiomers.

    2-phenylcyclohexanol: A reduced form of the compound with different chemical properties.

Uniqueness: (1R,2S)-2-phenylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical, chemical, and biological properties. Its enantiomeric purity is crucial for applications requiring high selectivity, such as in pharmaceuticals and asymmetric synthesis.

Properties

IUPAC Name

(1R,2S)-2-phenylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTERYDAAQMJMTD-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24905-74-6
Record name rac-(1R,2S)-2-phenylcyclohexane-1-carboxylic acid
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